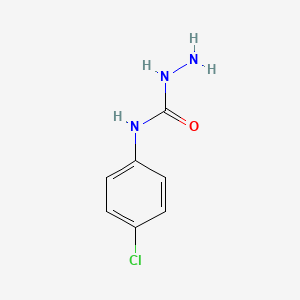

3-氨基-1-(4-氯苯基)脲

描述

3-Amino-1-(4-chlorophenyl)urea is a compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 . It is also known by its IUPAC name N-(4-chlorophenyl)hydrazinecarboxamide . The compound is typically in solid form .

Molecular Structure Analysis

The InChI code for 3-Amino-1-(4-chlorophenyl)urea is 1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Amino-1-(4-chlorophenyl)urea is a solid compound . It has a molecular weight of 185.61 .科学研究应用

Pharmaceutical Research

3-Amino-1-(4-chlorophenyl)urea shows promise in pharmaceutical research due to its structural similarity to biologically active compounds. It could serve as a precursor or an intermediate in the synthesis of various drugs, particularly those targeting diseases where urea derivatives are known to be effective. Its potential applications include the development of antiviral, anti-inflammatory, and anticancer agents .

Agricultural Chemistry

In agriculture, this compound could be explored for the development of new pesticides or herbicides. Its urea moiety might interact with various enzymes or receptors in pests, leading to the design of compounds that are more selective and environmentally friendly.

安全和危害

作用机制

Target of Action

Urea derivatives are known to have a wide spectrum of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Urea derivatives typically work by interacting with their target receptors, leading to changes in cellular processes .

Biochemical Pathways

Urea derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The presence of two hydroxyl groups in some urea derivatives can increase their solubility in water, which is important for compounds used as therapeutic drugs .

Result of Action

Some urea derivatives have shown inhibitory activity against certain viruses .

Action Environment

The stability and efficacy of urea derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .

属性

IUPAC Name |

1-amino-3-(4-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFKGEPYTJGZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374059 | |

| Record name | 3-amino-1-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-chlorophenyl)urea | |

CAS RN |

69194-89-4 | |

| Record name | 3-amino-1-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

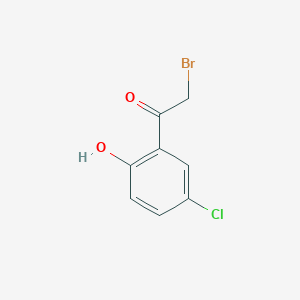

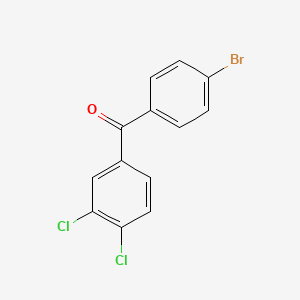

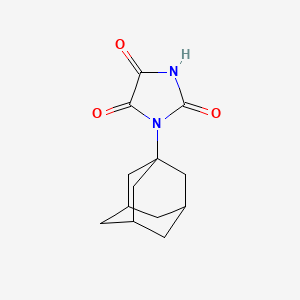

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)